

Lepadiformine: A Technical Guide to its Discovery, Isolation, and Characterization

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Compound of Interest

Compound Name: *Lepadiformine*

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Abstract

Lepadiformine is a tricyclic marine alkaloid first isolated from the tunicate *Clavelina lepadiformis*. It has demonstrated notable cytotoxic and cardiovascular activities, making it a subject of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **Lepadiformine**. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of experimental workflows and a plausible cytotoxic signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of marine natural products and the development of novel therapeutic agents.

Discovery and Structural Elucidation

Lepadiformine was first isolated in 1994 by Biard and coworkers from the marine tunicate *Clavelina lepadiformis*, collected off the coast of Tunisia.^[1] Initial structural elucidation based on NMR spectroscopy and mass spectrometry suggested an incorrect zwitterionic structure with a cis-fused A/B ring system. Subsequent total synthesis efforts by several research groups were instrumental in revising the structure to the correct trans-fused configuration. The absolute configuration of **Lepadiformine A** was later established through enantioselective total synthesis. Further investigations led to the isolation of related alkaloids, **Lepadiformine B** and **C**, from the tunicate *Clavelina moluccensis*.^[1]

Experimental Protocols

While the full experimental details from the original 1994 discovery paper by Biard et al. are not fully detailed in readily available literature, a representative protocol for the extraction and isolation of alkaloids from *Clavelina lepadiformis* can be outlined based on established methods for marine alkaloid extraction. The following protocol is adapted from methodologies used for isolating similar compounds from the same genus.

Collection and Extraction of Biological Material

- Organism: *Clavelina lepadiformis* (Müller, 1776)
- Collection: Specimens are typically collected by scuba diving and immediately frozen to preserve the chemical integrity of their secondary metabolites.
- Extraction:
 - The frozen tunicate material is thawed and homogenized.
 - The homogenized tissue is exhaustively extracted with methanol (MeOH) followed by chloroform (CHCl₃) at room temperature.
 - The MeOH and CHCl₃ extracts are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of Lepadiformine

The crude extract is subjected to a series of chromatographic separations to isolate **Lepadiformine**.

- Solvent Partitioning:
 - The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. **Lepadiformine**, being an alkaloid, is expected to partition into the more polar organic phases.
- Column Chromatography:

- The EtOAc and/or n-BuOH fractions are subjected to column chromatography on silica gel.
- A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., EtOAc, followed by MeOH).
- High-Performance Liquid Chromatography (HPLC):
 - Fractions containing **Lepadiformine** are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column.
 - A typical mobile phase would be a gradient of methanol and water, often with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape.
 - Elution is monitored by UV detection, and fractions corresponding to the **Lepadiformine** peak are collected.
- Final Purification and Characterization:
 - The purified **Lepadiformine** is dried under vacuum.
 - The structure and purity are confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry.

Quantitative Data

Cytotoxicity of Lepadiformine A

Lepadiformine A has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines.^[1]

Cell Line	Cancer Type	IC ₅₀ (µg/mL)
KB	Nasopharyngeal Carcinoma	9.20
HT29	Human Colon Adenocarcinoma	0.75
NSCLC-N6	Non-Small-Cell Lung Carcinoma	6.10

Spectroscopic Data

Unequivocal structural assignment of **Lepadiformine** was achieved through a combination of 1D and 2D NMR techniques (including INADEQUATE experiments) and mass spectrometry. While a detailed tabulation of the raw spectroscopic data is not consistently available across the reviewed literature, the comparison of spectral data from synthetic **Lepadiformine** with that of the natural product was the definitive step in confirming its structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of **Lepadiformine** from *Clavelina lepadiformis*.

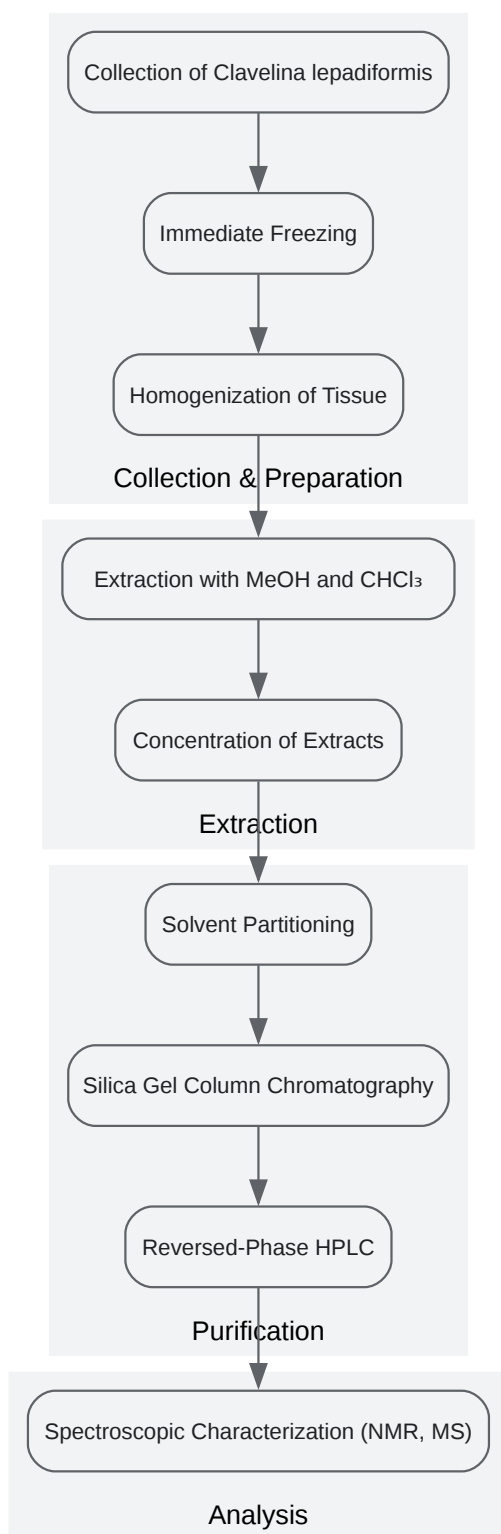


Figure 1: General Experimental Workflow for Lepadiformine Isolation

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Figure 1: General Experimental Workflow for **Lepadiformine** Isolation

Plausible Signaling Pathway for Cytotoxicity

While the precise molecular mechanism of **Lepadiformine**'s cytotoxicity is not yet fully elucidated, many marine alkaloids exert their anticancer effects by inducing apoptosis. The following diagram illustrates a plausible signaling pathway, based on the known mechanisms of similar compounds, where **Lepadiformine** induces apoptosis through the intrinsic (mitochondrial) pathway.

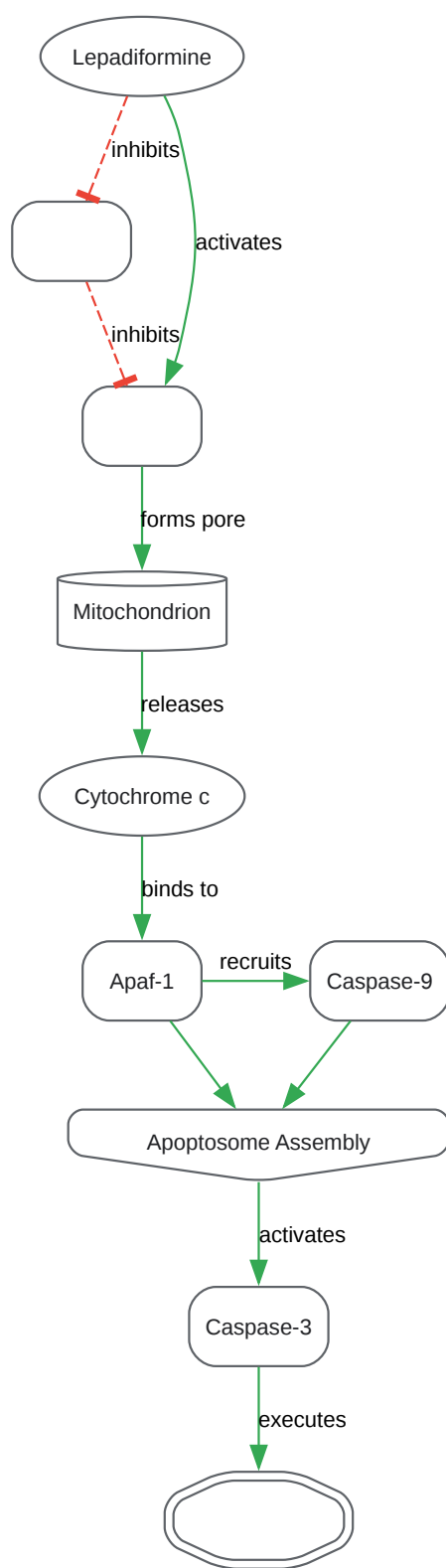


Figure 2: Plausible Apoptotic Signaling Pathway for Lepadiformine

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References

- 1. Total Synthesis of Lepadiformine Alkaloids using N-Boc α -Amino Nitriles as Trianion Synthons - PMC [pmc.ncbi.nlm.nih.gov]
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